
Spectroscopic Analysis of 2-Bromo-2'-
methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-2'-methoxyacetophenone

Cat. No.: B031171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Bromo-2'-methoxyacetophenone (CAS No: 31949-21-0). The information

detailed herein is essential for the accurate identification, characterization, and quality control

of this compound in research and development settings. This document presents available

experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy, alongside predicted

Nuclear Magnetic Resonance (NMR) data, and detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-Bromo-2'-
methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 2-Bromo-2'-methoxyacetophenone is not readily

available in public spectral databases. The following data is predicted based on established

principles of NMR spectroscopy and analysis of isomeric compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-2'-methoxyacetophenone
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.8 - 7.6 Multiplet 2H
Aromatic (H adjacent

to C=O)

~7.5 - 7.3 Multiplet 2H Aromatic

~4.5 Singlet 2H -COCH₂Br

~3.9 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-2'-methoxyacetophenone

Chemical Shift (δ, ppm) Carbon Type Assignment

~192 C=O Ketone Carbonyl

~158 Aromatic C C-OCH₃

~134 Aromatic CH

~131 Aromatic CH

~128 Aromatic C C-C=O

~121 Aromatic CH

~112 Aromatic CH

~56 CH₃ -OCH₃

~35 CH₂ -CH₂Br

Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the National Institute

of Standards and Technology (NIST) database.[1]

Table 3: Key IR Absorption Bands for 2-Bromo-2'-methoxyacetophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O (Ketone) Stretch

~1600, ~1480, ~1440 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-O (Aryl Ether) Stretch

~750 Strong C-H (Aromatic) Bend

~680 Medium C-Br Stretch

Mass Spectrometry (MS)
The following data is derived from the electron ionization (EI) mass spectrum from the NIST

database.[2] The molecular weight of 2-Bromo-2'-methoxyacetophenone is 229.07 g/mol .[2]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of 2-Bromo-2'-
methoxyacetophenone

m/z Relative Intensity Assignment

229/231 Moderate
[M]⁺, Molecular ion peak

(presence of Br isotopes)

135 High [M - CH₂Br]⁺

107 Moderate [C₇H₇O]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 2-Bromo-2'-methoxyacetophenone. Instrument-specific parameters

may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition:

Obtain a single-pulse ¹H spectrum.

Set an appropriate spectral width (e.g., -2 to 12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum.

Set an appropriate spectral width (e.g., 0 to 220 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin
Solid Film Method)

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few

drops of a volatile solvent (e.g., dichloromethane or acetone).

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

solid compound on the plate.
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Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken

first and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The abundance of each ion at a specific m/z value is measured by a detector,

generating the mass spectrum.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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